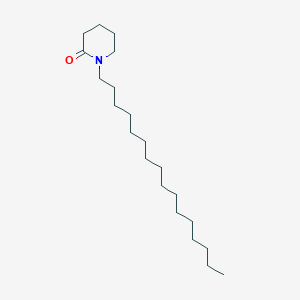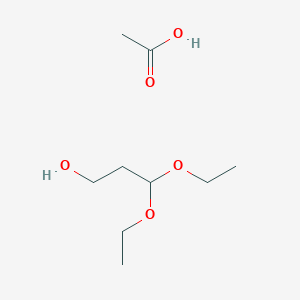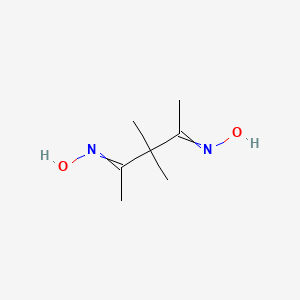![molecular formula C17H23NO6S B14297143 Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate CAS No. 118428-20-9](/img/structure/B14297143.png)
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate is a complex organic compound with a unique structure that includes an acetamido group, a benzenesulfinyl group, and a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of enolate ions, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfinyl group can yield sulfone derivatives, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions, while the benzenesulfinyl group can undergo redox reactions. These interactions can influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity in alkylation reactions.
Ethyl acetoacetate: Another compound with a similar structure and reactivity, used in various synthetic applications.
Eigenschaften
CAS-Nummer |
118428-20-9 |
|---|---|
Molekularformel |
C17H23NO6S |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[2-(benzenesulfinyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6S/c1-4-23-15(20)17(18-13(3)19,16(21)24-5-2)11-12-25(22)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
XFGSCQRBRNWJTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCS(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)


![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)




![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
